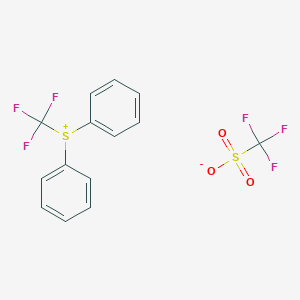

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate

概要

説明

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H10F6O3S2 and its molecular weight is 404.4 g/mol. The purity is usually 95%.

The exact mass of the compound Diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Synthetic Routes and Reaction Conditions

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate can be synthesized through a two-step process involving the reaction of diphenyl sulfide with trifluoromethanesulfonic anhydride, followed by oxidation with m-chloroperbenzoic acid . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

化学反応の分析

Trifluoromethylation Reactions

DTFS serves as an effective trifluoromethyl (CF₃) radical donor in stereoselective reactions. Recent advancements demonstrate its utility in biocatalytic systems for enantioselective transformations:

Hydrotrifluoromethylation of Styrenes

Reaction Scheme :

Styrene + DTFS → Chiral β-CF₃ alkyl compound

Conditions :

-

Engineered flavin-dependent enzymes (e.g., OYE1 N251M mutant)

-

Tris buffer (pH 8.0), NADP⁺, glucose dehydrogenase (GDH), glucose

-

N₂ atmosphere, room temperature, 12 hours

Performance :

| Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| Styrene | 92 | 98:2 |

| 4-Cl-Styrene | 85 | 97:3 |

This reaction proceeds via single-electron transfer (SET) from flavin hydroquinone (FMN hq) to DTFS, generating CF₃ radicals that add to styrenes. Stereoselectivity is controlled by enzyme-substrate interactions .

Trifluoromethyl-Alkyl Cross-Electrophile Coupling

Reaction Scheme :

Nitroalkane + DTFS → Chiral γ-CF₃ nitro compound

Conditions :

-

GluER Y177F mutant enzyme

-

Tris buffer (pH 9.0), otherwise identical to hydrotrifluoromethylation

Performance :

| Substrate | Yield (%) | e.r. |

|---|---|---|

| Nitroethane | 87 | 99:1 |

| 1-Nitropropane | 78 | 96:4 |

Mechanistic studies confirm radical termination via hydrogen atom transfer (HAT) by flavin semiquinone (FMN sq) .

Radical-Enzyme Synergy

Quantum mechanics/molecular mechanics (QM/MM) simulations reveal:

-

Initiation : FMN hq transfers an electron to DTFS, cleaving the S–CF₃ bond to release CF₃ radicals.

-

Termination : FMN sq abstracts hydrogen or mediates coupling, enforcing stereocontrol via engineered enzyme pockets .

Electrophilic Activation

In non-enzymatic systems (e.g., aziridine synthesis), DTFS acts as an electrophilic CF₃⁺ equivalent. The triflate counterion stabilizes transition states, enabling nucleophilic attack by alkenes .

Comparative Reaction Analysis

| Reaction Type | Substrates | Key Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Hydrotrifluoromethylation | Styrenes | Enzymatic, pH 8.0 | 78–92 | Up to 99:1 e.r. |

| Cross-Electrophile Coupling | Nitroalkanes | Enzymatic, pH 9.0 | 75–87 | Up to 99:1 e.r. |

| Aziridine Synthesis | Styrene derivatives | Low-temperature, acid | 38–40 | N/A |

科学的研究の応用

Chemical Properties and Structure

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate has the molecular formula C13H10F3S·CF3O3S and a molecular weight of approximately 404.35 g/mol. The compound features a sulfonium center that enhances its electrophilic character, making it a versatile reagent in chemical reactions.

Organic Synthesis

Reagent in Carbon-Sulfur Bond Formation

This compound is primarily used as a reagent in the formation of carbon-sulfur bonds. It facilitates various nucleophilic substitution reactions due to its electrophilic nature, allowing for the introduction of sulfur-containing moieties into organic molecules.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles (e.g., amines, thiols) | Sulfonium derivatives |

| Oxidation | Can be oxidized to form sulfoxides or sulfones | Sulfoxides, sulfones |

| Reduction | Reduction converts sulfonium to sulfide | Diphenyl sulfide |

Medicinal Chemistry

Potential Antimicrobial Agent

Research has indicated that this compound may possess antimicrobial properties. Its ability to interact with biomolecules through covalent bonding allows it to modulate biological activities, making it a candidate for further investigation in drug development.

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential applications in developing new antimicrobial agents.

Materials Science

Use in Photoresists and Coatings

In the field of materials science, this compound is utilized in the production of specialty chemicals such as photoresists for lithography processes. Its unique properties allow it to act as a photosensitive component, enabling precise patterning on substrates.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Photoresists | Used in semiconductor manufacturing for patterning |

| Coatings | Enhances durability and resistance properties |

Synthesis of Bioactive Compounds

The compound plays a crucial role in synthesizing various bioactive molecules. For instance, it has been employed in synthesizing morpholines and piperazines through reactions with β-amino alcohols and thiols.

Case Study: Synthesis of Morpholines

Aggarwal's group demonstrated that diphenyl(trifluoromethyl)sulfonium triflate could facilitate the synthesis of morpholines from β-amino alcohols with yields ranging from 94% to 98%. This method showcases its utility in producing compounds with potential therapeutic applications.

Mechanistic Insights

The mechanism of action involves the compound acting as an electrophile that reacts with nucleophiles to form stable products. The sulfonium group can interact with various molecular targets, including proteins and nucleic acids, leading to diverse biological effects.

作用機序

The mechanism of action of diphenyl(trifluoromethyl)sulfoniumtrifluoromethanesulfonate involves the generation of trifluoromethylcarbene, which can react with various substrates to form trifluoromethylated products . The compound also acts as a potent oxidizing agent, facilitating the oxidation of sulfides to sulfoxides and sulfones . Its molecular targets include enzymes and other biological molecules, where it can inhibit their activity by forming stable complexes .

類似化合物との比較

Similar Compounds

- Diphenylsulfonium triflate

- Trifluoromethylsulfonium triflate

- Phenyl trifluoromethyl sulfoxide

Uniqueness

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is unique due to its ability to act as a trifluoromethylating agent and its stability under standard conditions. It offers higher reactivity and selectivity in introducing trifluoromethyl groups compared to similar compounds .

生物活性

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS No. 147531-11-1) is a sulfonium salt that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial and anticancer properties, as well as its role in organic synthesis.

- Molecular Formula : CHFOS

- Molecular Weight : 404.35 g/mol

- Physical Form : Solid

- Melting Point : 69-70 °C

- Solubility : Moderately soluble in organic solvents, poorly soluble in water .

Synthesis

The synthesis of this compound involves the reaction of phenyl trifluoromethyl sulfoxide with benzene under controlled conditions, followed by purification through chromatography. This process yields white crystalline solids with a moderate yield of approximately 40% .

Antibacterial Activity

Recent studies have indicated that compounds containing trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds suggest potent antibacterial activity, with some derivatives showing MIC values as low as 4.88 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). Notably, certain derivatives demonstrated IC values superior to the standard chemotherapeutic agent Doxorubicin. For instance, one derivative exhibited an IC value of 22.4 µM against PACA2 cells compared to Doxorubicin's IC of 52.1 µM, indicating enhanced efficacy .

The biological activity of this compound is attributed to its ability to interact with cellular targets through multipolar binding mechanisms facilitated by the trifluoromethyl group. This interaction enhances the compound's lipophilicity and biological availability, leading to improved potency against microbial and cancerous cells .

Case Studies

- Antibacterial Study : A series of urea derivatives containing sulfonyl groups were evaluated for their antibacterial activity. The study revealed that compounds with similar structural motifs to this compound exhibited significant activity against resistant strains of bacteria, highlighting the importance of the trifluoromethyl group in enhancing antimicrobial properties .

- Anticancer Evaluation : In a comparative study involving various sulfonium salts, this compound was shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which is a common pathway for many anticancer agents .

Summary Table of Biological Activities

特性

IUPAC Name |

diphenyl(trifluoromethyl)sulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3S.CHF3O3S/c14-13(15,16)17(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEBUXDOUNWVNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593403 | |

| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147531-11-1 | |

| Record name | Diphenyl(trifluoromethyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147531-11-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。